molecular formula C19H27BBrNO4 B8129763 2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester

2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester

Cat. No.: B8129763
M. Wt: 424.1 g/mol
InChI Key: CKNHZXDSFISWKL-UHFFFAOYSA-N
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Description

2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester: is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by its unique structure, which includes a boronic acid pinacol ester moiety and a 2-BOC-6-bromo-1,3-dihydroisoindole framework. The presence of the boronic acid pinacol ester group makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (BOC) group, followed by bromination at the 6-position of the isoindole ring. The boronic acid pinacol ester moiety is then introduced through a palladium-catalyzed borylation reaction. The reaction conditions often involve the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Scientific Research Applications

Chemistry: 2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Biology and Medicine: In biological and medicinal chemistry, this compound can be used to synthesize bioactive molecules and drug candidates. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds that can be further functionalized for biological activity .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it a key reagent in the development of new materials with desirable properties .

Mechanism of Action

The mechanism of action of 2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester primarily involves its participation in the Suzuki–Miyaura coupling reaction. The reaction mechanism includes the following steps:

Comparison with Similar Compounds

Uniqueness: 2-BOC-6-bromo-1,3-dihydroisoindole-4-boronic acid pinacol ester is unique due to its specific structure, which includes a bromine atom at the 6-position of the isoindole ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in certain synthetic applications .

Properties

IUPAC Name

tert-butyl 6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BBrNO4/c1-17(2,3)24-16(23)22-10-12-8-13(21)9-15(14(12)11-22)20-25-18(4,5)19(6,7)26-20/h8-9H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNHZXDSFISWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2CN(C3)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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